6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is a complex organic compound with the molecular formula C16H16I2S2 This compound is characterized by the presence of iodine and sulfur atoms attached to a biphenyl structure, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, hydrogenated biphenyls from reduction, and various substituted biphenyl derivatives from substitution reactions .
Scientific Research Applications
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events . These interactions can modulate biological processes and chemical reactions, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-Hexamethylbiphenyl: Lacks iodine and thiol groups, making it less reactive.
4,4’-Diiodobiphenyl: Lacks methyl and thiol groups, resulting in different chemical properties.
3,3’-Dithiobiphenyl: Lacks iodine and methyl groups, affecting its reactivity and applications.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is unique due to the combination of iodine, thiol, and methyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions, making it a valuable compound in various research fields .
Properties
CAS No. |
823191-72-6 |
---|---|
Molecular Formula |
C16H16I2S2 |
Molecular Weight |
526.2 g/mol |
IUPAC Name |
4-iodo-3-(6-iodo-2,4-dimethyl-3-sulfanylphenyl)-2,6-dimethylbenzenethiol |
InChI |
InChI=1S/C16H16I2S2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
InChI Key |
BZDJSJINRONDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S)C)C2=C(C=C(C(=C2C)S)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.